

# Umbralisib Pharmacokinetics: Core Parameters and Clinical Management

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Umbralisib

CAS No.: 1532533-67-7

Cat. No.: S003178

[Get Quote](#)

The table below summarizes the key pharmacokinetic (PK) and safety-related parameters of **umbralisib** for a comprehensive overview.

Parameter	Summary of Data	Clinical Management & Notes
Dosage	800 mg, orally, once daily [1] [2]	Administered with food to improve absorption [2].
Half-Life	Pharmacokinetic profile supports once-daily dosing [3].	The specific half-life value (in hours) was not explicitly stated in the available literature.
Metabolism	Primarily via <b>aldehyde oxidase</b> ; minor role of <b>CYP3A4</b> [1].	Lower potential for drug-drug interactions (DDIs) compared to CYP-centric metabolism.
Key Metabolizing Enzymes	Aldehyde Oxidase, CYP3A4 [1]	Interactions are possible with strong CYP3A4 inducers/inhibitors.
Hepatotoxicity Incidence	ALT/AST elevations: 15-35% (any grade); >5x ULN: 5-8% [1].	Requires periodic liver function test monitoring [1] [2].

Parameter	Summary of Data	Clinical Management & Notes
Diarrhea/Colitis Incidence	Diarrhea: 52.3% (any grade); severe: 7.3% [3]. Non-infectious colitis: 2.4% [3].	Managed with dose interruption, reduction, or discontinuation [2].

## Detailed Pharmacokinetic and Interaction Profiles

### Metabolism and Enzymology

**Umbralisib** is primarily metabolized by aldehyde oxidase (AO), with cytochrome P450 3A4 (CYP3A4) playing a minor role [1]. This distinctive metabolic pathway reduces its susceptibility to common DDIs mediated by major CYP enzymes. However, co-administration with strong CYP3A4 inducers or inhibitors may still require caution due to the potential for altered **umbralisib** exposure [1].

### Drug Interaction Landscape

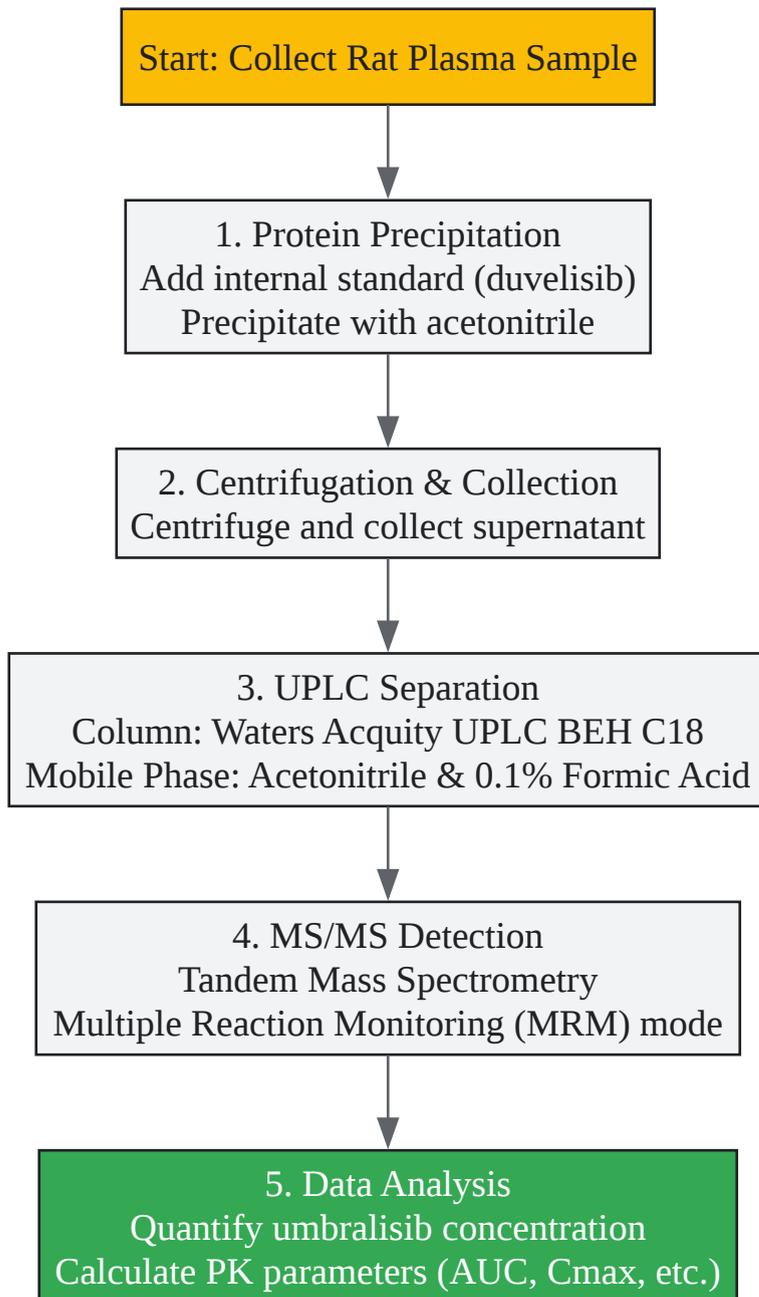
- **Scale of Known Interactions:** Databases indicate **Umbralisib** has 200 documented drug interactions, comprising 53 major and 147 moderate interactions [4] [5].
- **Herb-Drug Interaction:** A preclinical study in rats discovered that **sophocarpine**, a plant alkaloid, significantly altered **umbralisib**'s pharmacokinetics. When co-administered, sophocarpine reduced **umbralisib**'s  $AUC_{0 \rightarrow \infty}$  by over 50% and  $C_{max}$  by a similar magnitude, while increasing clearance ( $CL_{z/F}$ ) more than twofold [6]. This suggests a potential for clinically relevant herb-drug interactions that may reduce **umbralisib**'s efficacy.
- **Disease-Drug Interactions:** **Umbralisib** carries four known disease-related interactions, necessitating caution in patients with specific pre-existing conditions [4] [5].

## Experimental Protocol: UPLC-MS/MS for Quantifying Umbralisib

The following detailed methodology is adapted from a published study that investigated the sophocarpine-**umbralisib** interaction [6].

## Workflow Overview

The experimental process for quantifying **umbralisib** in rat plasma using UPLC-MS/MS can be visualized as follows:



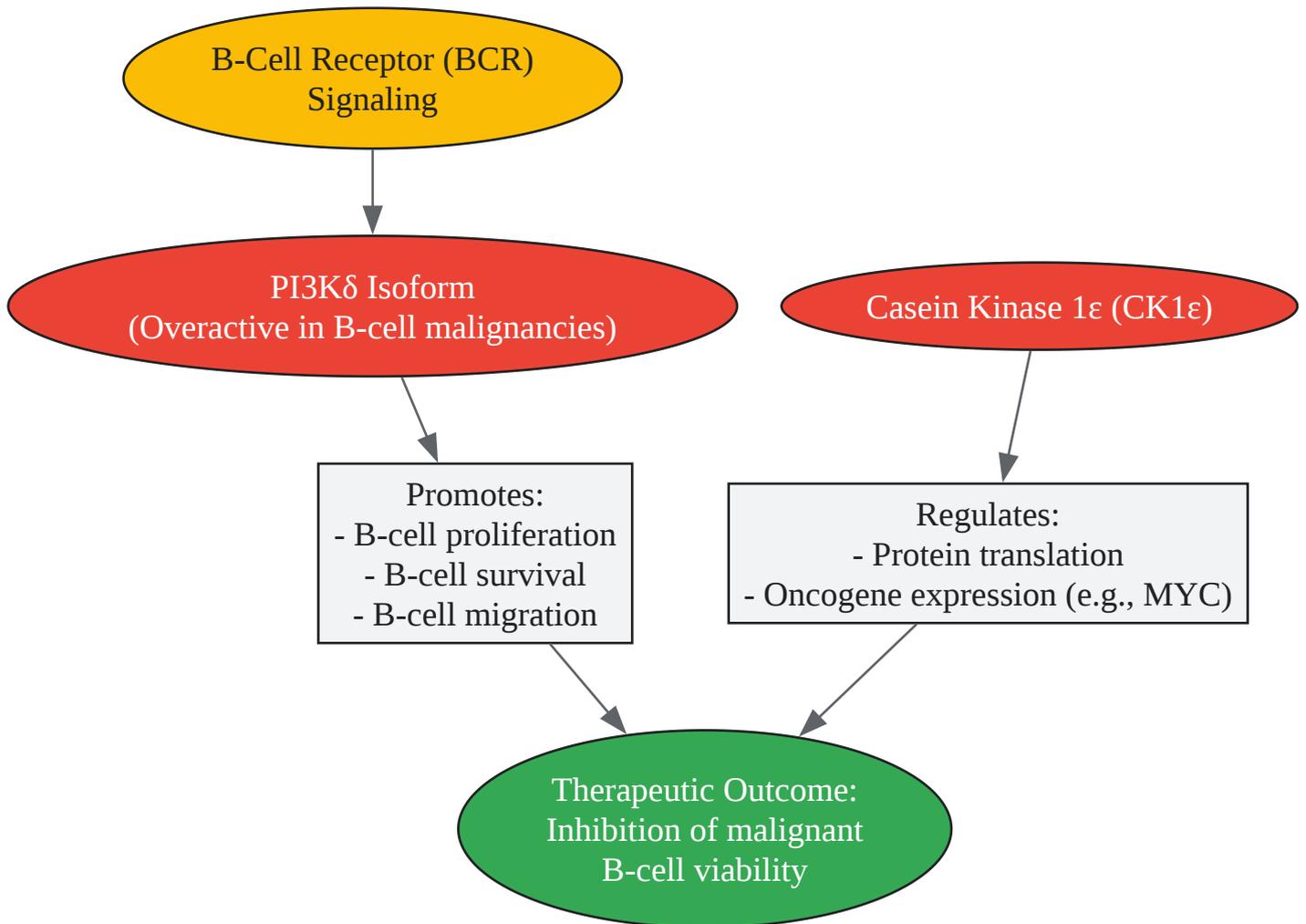
[Click to download full resolution via product page](#)

## Detailed Methodology

- **Sample Preparation:** A direct protein precipitation method was used. A volume of rat plasma (exact volume can vary, e.g., 50-100  $\mu\text{L}$ ) was mixed with the internal standard (IS) solution (duvelisib). Proteins were precipitated by adding a sufficient volume of **acetonitrile** (typically 2-4 times the plasma volume). The mixture was vortexed vigorously and then centrifuged to pellet the precipitated proteins. The clean supernatant was collected for injection into the UPLC-MS/MS system [6].
- **Chromatography (UPLC) Conditions:**
  - **Column:** Waters Acquity UPLC BEH C18.
  - **Mobile Phase:** A binary gradient consisting of **(A) water with 0.1% formic acid** and **(B) acetonitrile** was used to achieve separation.
  - The method provided excellent resolution of **umbralisib** and the IS, with a short run time, contributing to high-throughput analysis [6].
- **Mass Spectrometry (MS/MS) Detection:**
  - **Ionization:** Electrospray Ionization (ESI), typically in positive mode.
  - **Detection Mode:** Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions were monitored for both **umbralisib** and the IS, ensuring high selectivity and sensitivity.
  - The developed method was validated over a **linear range of 0.5 to 1,000 ng/mL**. The precision (RSD%) and accuracy (RE%) were both within  $\pm 15\%$ , meeting standard bioanalytical method acceptance criteria [6].
- **Application in Interaction Study:** This validated method was successfully applied to a pharmacokinetic study in rats. The rats were administered **umbralisib** alone and in combination with sophocarpine. Blood samples were collected at predetermined time points, processed as described, and analyzed to generate concentration-time profiles. The resulting data (AUC,  $C_{\sim\text{max}}$ ,  $T_{\sim\text{max}}$ ,  $CL_{\sim\text{z}}/F$ ) clearly demonstrated the significant pharmacokinetic interaction between sophocarpine and **umbralisib** [6].

## Signaling Pathways and Mechanism of Action

**Umbralisib** is a novel, oral, small molecule dual inhibitor that targets key signaling nodes in B-cell malignancies.



[Click to download full resolution via product page](#)

- **PI3Kδ Inhibition:** The phosphoinositide 3-kinase delta (PI3Kδ) isoform is a crucial component of the B-cell receptor (BCR) signaling pathway and is constitutively active in many B-cell malignancies. **Umbralisib** potently inhibits PI3Kδ, which disrupts downstream survival and proliferation signals and impairs the migration of malignant B-cells to supportive microenvironments like lymph nodes and bone marrow [1] [3].
- **CK1ε Inhibition:** **Umbralisib** uniquely inhibits casein kinase 1 epsilon (CK1ε). This enzyme is involved in the regulation of protein synthesis and the translation of key oncogenes such as MYC, BCL2, and CCND1 (cyclin D1). Dual inhibition of both PI3Kδ and CK1ε may contribute to the efficacy of **umbralisib** and potentially differentiate its toxicity profile from other PI3K inhibitors [3].

## Important Safety and Regulatory Context

- **Hepatotoxicity:** Serum aminotransferase elevations are a recognized class effect. In clinical trials, these elevations typically occurred within 4-12 weeks of initiation, were often transient, and were managed with dose modification. However, severe elevations (>20x ULN) could occur, necessitating permanent discontinuation [1] [2].
- **Withdrawn Market Approval:** It is critically important to note that **umbralisib** (marketed as Ukoniq) received accelerated FDA approval in February 2021 but was **voluntarily withdrawn** by the sponsor in June 2022. This decision was based on follow-up data from a clinical trial showing an excess mortality risk in patients receiving **umbralisib** compared to the control arm. The deaths were not attributed to liver injury, underscoring the importance of a comprehensive safety profile beyond hepatotoxicity [1].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
2. Ukoniq (Umbralisib Tablets): Side Effects, Uses, Dosage, ... [rxlist.com]
3. Integrated safety analysis of umbralisib, a dual PI3K $\delta$ /CK1 $\epsilon$  ... [pmc.ncbi.nlm.nih.gov]
4. Umbralisib Interactions Checker [drugs.com]
5. Ukoniq Interactions Checker [drugs.com]
6. Effect of Sophocarpine on the Pharmacokinetics of Umbralisib in Rat Plasma Using a Novel UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Umbralisib Pharmacokinetics: Core Parameters and Clinical Management]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b003178#umbralisib-pharmacokinetics-half-life-drug-interactions>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)